tert-Butyl 2-(benzyloxy)-5-iodobenzoate
Description
tert-Butyl 2-(benzyloxy)-5-iodobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a benzyloxy protecting group at the 2-position, and an iodine atom at the 5-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a leaving group. The tert-butyl ester enhances hydrolytic stability compared to smaller alkyl esters, while the benzyloxy group serves as a protective moiety for hydroxyl functionalities during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 5-iodo-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO3/c1-18(2,3)22-17(20)15-11-14(19)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNIHJGYSMNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)-5-iodobenzoate typically involves the esterification of 2-(benzyloxy)-5-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl 2-(benzyloxy)-5-iodobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products like tert-Butyl 2-(benzyloxy)-5-aminobenzoate or tert-Butyl 2-(benzyloxy)-5-thiocyanatobenzoate.
Oxidation: Products like 2-(benzyloxy)-5-iodobenzoic acid.
Reduction: Products like tert-Butyl 2-(benzyloxy)-5-iodobenzyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to the discovery of new drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(benzyloxy)-5-iodobenzoate in chemical reactions involves the activation of the benzyloxy and iodine groups. The benzyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition reactions in the presence of transition metal catalysts . The tert-butyl ester group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-(benzyloxy)-5-iodobenzoate with analogous derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Electronic Properties
- This compound: The iodine atom at the 5-position is meta to the ester group, making it electronically favorable for nucleophilic aromatic substitution or cross-coupling reactions.
- tert-Butyl 5-chloro-2-iodobenzoate (CAS 397329-54-3): Replaces the benzyloxy group with a chlorine atom at the 5-position and iodine at the 2-position. However, iodine’s position at the 2-position may alter regioselectivity in cross-couplings compared to the target compound .
Methyl 2-(benzyloxy)-5-iodobenzoate (CAS 146335-26-4) :
Steric and Solubility Considerations
- The tert-butyl group in the target compound introduces significant steric hindrance, which may slow reaction kinetics but improves stability. In contrast, methyl esters (e.g., Methyl 4-iodo-2-methoxybenzoate, CAS 148490-97-5) offer reduced steric bulk, favoring faster reaction rates but compromising stability .
- The benzyloxy group enhances lipophilicity compared to methoxy or ethoxy analogs (e.g., Methyl 2-ethoxy-5-iodobenzoate, CAS 193882-67-6), impacting solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
- Iodoarenes like this compound are highly reactive in palladium-catalyzed cross-couplings due to iodine’s superior leaving-group ability compared to chloro or bromo analogs.
Data Table: Key Structural and Functional Comparisons
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